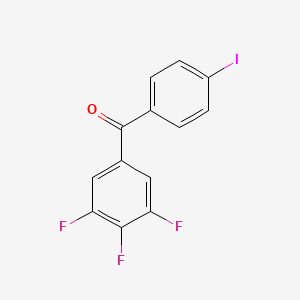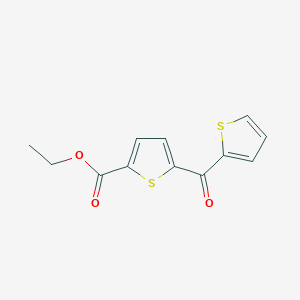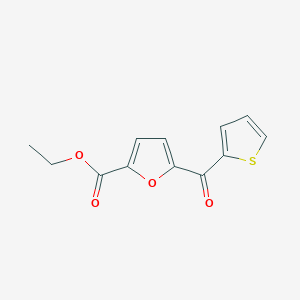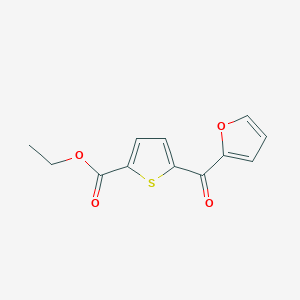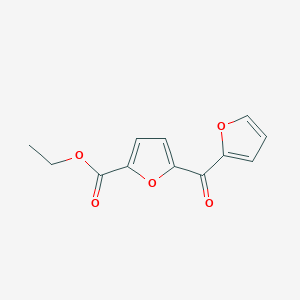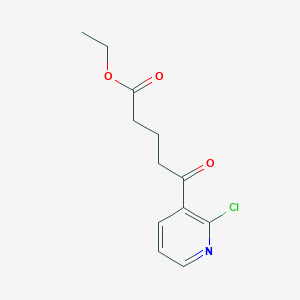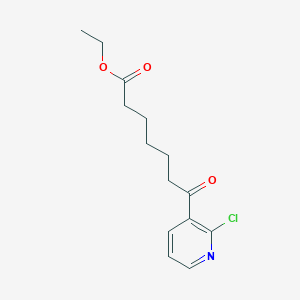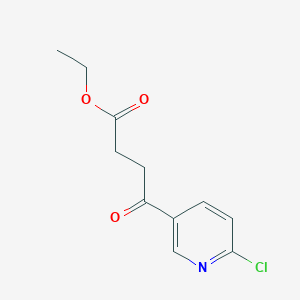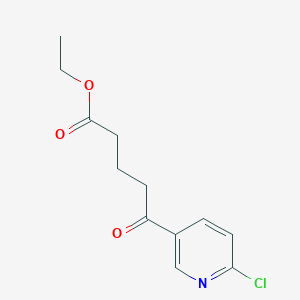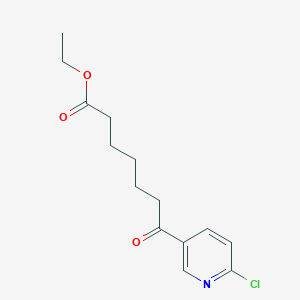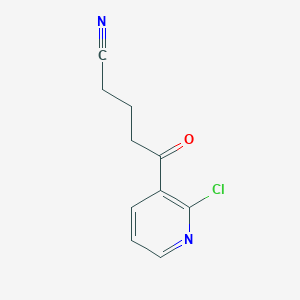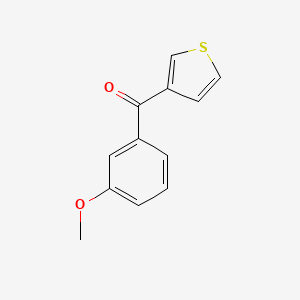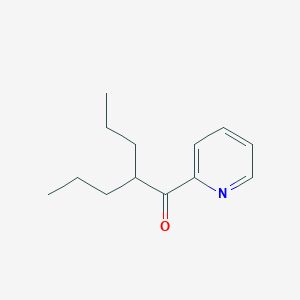
1-Propylbutyl 2-pyridyl ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-pyridyl ketones, such as 1-Propylbutyl 2-pyridyl ketone, involves the reaction of 2-lithiopyridine with commercially available esters . This method is practical and rapid, providing a good yield in a short reaction time . It has been applied to the synthesis of various 2-pyridyl ketones .Molecular Structure Analysis
The molecular structure of 1-Propylbutyl 2-pyridyl ketone is characterized by a pyridyl group attached to a ketone . The pyridyl group can coordinate with metal ions, forming complexes .Chemical Reactions Analysis
The chemical reactions involving 1-Propylbutyl 2-pyridyl ketone are primarily its interactions with metal ions . It forms complexes with Co (II), Ni (II), Zn (II), and Cd (II) nitrates and perchlorates .科学的研究の応用
Application 1: Synthesis of Bioactive Molecules and Natural Products
- Summary of the Application : 2-Pyridyl ketones are widely used in the synthesis of bioactive molecules and natural products .
- Methods of Application : A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been reported. The 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones .
- Results or Outcomes : This protocol functions broadly on a variety of esters and has been applied to the synthesis of TGF-β type 1 receptor inhibitor LY580276 intermediate in an environmentally friendly method .
Application 2: Precursors for Chiral 2-Pyridine Alky/Aryl Alcohols or 2-Aminoalkyl Pyridine Ligands
- Summary of the Application : 2-Pyridyl ketones are employed as precursors for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis .
- Methods of Application : The specific methods of application are not detailed in the sources, but it involves the use of 2-pyridyl ketones as precursors .
- Results or Outcomes : The outcomes of these processes would be chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands, which are important in asymmetric catalysis .
Application 3: Solvent Extraction of Cadmium(II)
- Summary of the Application : Cadmium(II) complexes of 2-pyridyl ketoximes have provided models of solvent extraction of this toxic metal ion from aqueous environments using 2-pyridyl ketoxime extractants .
- Methods of Application : The specific methods of application are not detailed in the sources, but it involves the use of 2-pyridyl ketoximes for the extraction of Cadmium(II) from aqueous environments .
- Results or Outcomes : The outcomes of these processes would be the extraction of Cadmium(II), a toxic metal ion, from aqueous environments .
Application 4: Synthesis of Grossularines and COX-2 Selective Inhibitors
- Summary of the Application : 2-Pyridyl ketones are crucial pharmacophore groups and usually served as privileged structure in medicinal chemistry, such as grossularines, potent antitumor agents and COX-2 selective inhibitor .
- Methods of Application : The specific methods of application are not detailed in the sources, but it involves the use of 2-pyridyl ketones in the synthesis of grossularines and COX-2 selective inhibitors .
- Results or Outcomes : The outcomes of these processes would be the synthesis of grossularines, potent antitumor agents and COX-2 selective inhibitors .
Application 5: Synthesis of Pharmaceuticals, Agrochemicals and Functional Materials
- Summary of the Application : Ketones bearing N-heterocyclic groups, not only widely exist in natural products and bioactive molecules, but are important building blocks for the production of pharmaceuticals, agrochemicals and functional materials .
- Methods of Application : The specific methods of application are not detailed in the sources, but it involves the use of 2-pyridyl ketones as building blocks .
- Results or Outcomes : The outcomes of these processes would be the production of pharmaceuticals, agrochemicals and functional materials .
Application 6: Synthesis of Metal Complexes
- Summary of the Application : Seven new complexes of 2-pyridyl ketone Schiff bases with Co(II), Ni(II), Zn(II) and Cd(II) nitrates and perchlorates were synthesized .
- Methods of Application : The Schiff base ligands act as NNNN tetradentate ligands coordinating through pyridine nitrogens and azomethine nitrogens to transition metal ions .
- Results or Outcomes : The metal ions are six-coordinate for Co(II) and Ni(II), four-coordinate in the case of Zn(II) and eight-coordinate for Cd(II) ions .
Application 7: Rapid Synthesis in Continuous Flow
- Summary of the Application : A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been reported .
- Methods of Application : The 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in a good yield at short reaction time .
- Results or Outcomes : This protocol functions broadly on a variety of esters and has been applied to the synthesis of TGF-β type 1 receptor inhibitor LY580276 intermediate in an environmentally friendly method .
Application 8: Solvent Extraction of Toxic Metal Ions
- Summary of the Application : Cadmium(II) complexes of 2-pyridyl ketoximes have provided models of solvent extraction of this toxic metal ion from aqueous environments .
- Methods of Application : The specific methods of application are not detailed in the sources, but it involves the use of 2-pyridyl ketoximes for the extraction of Cadmium(II) from aqueous environments .
- Results or Outcomes : The outcomes of these processes would be the extraction of Cadmium(II), a toxic metal ion, from aqueous environments .
Safety And Hazards
The safety data sheet for a similar compound, Di(2-pyridyl) ketone, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .
将来の方向性
While specific future directions for 1-Propylbutyl 2-pyridyl ketone are not mentioned in the sources, the synthesis of metal complexes that mimic the functional properties of natural metalloproteins is a principal theme of bioinorganic chemistry . This suggests potential future research directions in this area.
特性
IUPAC Name |
2-propyl-1-pyridin-2-ylpentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-7-11(8-4-2)13(15)12-9-5-6-10-14-12/h5-6,9-11H,3-4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMSYIQSGZQYJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641996 |
Source


|
| Record name | 2-Propyl-1-(pyridin-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propylbutyl 2-pyridyl ketone | |
CAS RN |
898779-72-1 |
Source


|
| Record name | 2-Propyl-1-(pyridin-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

